

Application Note: Quantification of (Rac)-Ketoconazole in Plasma by LC-MS/MS

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Compound of Interest		
Compound Name:	(Rac)-Ketoconazole	
Cat. No.:	B1217973	Get Quote

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Abstract

This application note describes a robust and sensitive method for the quantification of racemic ketoconazole in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol employs a straightforward liquid-liquid extraction procedure for sample preparation and utilizes a C18 reversed-phase column for chromatographic separation. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring in drug development and clinical research settings.

Introduction

Ketoconazole is a broad-spectrum antifungal agent belonging to the imidazole class.[1] It is utilized in the treatment of various fungal infections.[1] Accurate and reliable quantification of ketoconazole in plasma is crucial for pharmacokinetic analysis, dose optimization, and monitoring patient compliance. LC-MS/MS has become the preferred method for bioanalysis due to its high sensitivity, specificity, and speed.[2] This document provides a detailed protocol for the determination of ketoconazole in plasma, including sample preparation, chromatographic conditions, and mass spectrometric parameters.



ExperimentalMaterials and Reagents

- Ketoconazole reference standard
- Internal Standard (IS) (e.g., Carbamazepine or a structural analog like R51012)[3][4]
- HPLC-grade acetonitrile, methanol, and ethyl acetate[3][5]
- Formic acid and ammonium acetate[6]
- Ultrapure water
- Human plasma (with anticoagulant)

Equipment

- High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
- Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source[3]
- Analytical balance
- Centrifuge
- Vortex mixer
- Nitrogen evaporator

Sample Preparation: Liquid-Liquid Extraction

A liquid-liquid extraction procedure is employed to isolate ketoconazole and the internal standard from the plasma matrix.[3][5]

- Thaw frozen plasma samples at room temperature.
- Vortex the plasma samples to ensure homogeneity.



- Pipette 100 μL of plasma into a clean microcentrifuge tube.[4]
- Add 20 μL of the internal standard working solution.
- Add 3 mL of ethyl acetate as the extraction solvent.[3][5]
- Vortex the mixture for 3 minutes to ensure thorough mixing.[7]
- Centrifuge the samples at 4000 rpm for 8 minutes to separate the organic and aqueous layers.
- Carefully transfer the upper organic layer to a new clean tube.
- Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 37°C.[7]
- Reconstitute the dried residue in 100 μL of the mobile phase.[7]
- Vortex the reconstituted sample and centrifuge at 15,600 rpm for 5 minutes.
- Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is performed using a C18 reversed-phase column.

- Column: Acquity BEH C18 (2.1 mm × 50 mm, 1.7 μm) or equivalent[3]
- Mobile Phase A: 10 mM Ammonium Acetate with 0.1% Formic Acid in Water[6]
- Mobile Phase B: Acetonitrile[6]
- Flow Rate: 0.45 mL/min[3]
- Injection Volume: 10 μL[7]
- Gradient: A gradient elution can be optimized for better separation. An example gradient is as follows:



 Start with a suitable percentage of Mobile Phase B, hold for a short duration, then ramp up to a higher percentage to elute the analyte and internal standard, followed by a reequilibration step.

Mass Spectrometry

Detection is carried out using a triple quadrupole mass spectrometer with an ESI source operating in positive ion mode.[3]

- Ionization Mode: Electrospray Ionization (ESI), Positive[3]
- Scan Type: Multiple Reaction Monitoring (MRM)
- MRM Transitions:
 - Ketoconazole: m/z 531.2 → 489.3[3]
 - Internal Standard (Carbamazepine): To be determined based on the specific IS used.
- Ion Source Parameters: Optimized for maximum signal intensity (e.g., spray voltage, source temperature, gas flows).

Data Analysis

Quantification is performed by constructing a calibration curve using the peak area ratio of the analyte to the internal standard versus the nominal concentration of the calibration standards. A linear or quadratic regression with appropriate weighting (e.g., 1/x or $1/x^2$) is used to fit the curve.

Quantitative Data Summary

The following tables summarize the performance characteristics of a typical LC-MS/MS method for the quantification of ketoconazole in plasma.

Table 1: Linearity and Range



Parameter	Value
Linearity Range	5 - 15,000 ng/mL[3]
Correlation Coefficient (r²)	≥ 0.9985[4]

Table 2: Precision and Accuracy

Quality Control Sample	Concentrati on (ng/mL)	Intra-day Precision (%RSD)	Intra-day Accuracy (%RE)	Inter-day Precision (%RSD)	Inter-day Accuracy (%RE)
LLOQ	20	≤ 4.4[4]	-0.6 to 1.4[4]	≤ 8.6[4]	-1.4 to 0.9[4]
Low QC	-	≤ 4.4[4]	-0.6 to 1.4[4]	≤ 8.6[4]	-1.4 to 0.9[4]
Mid QC	-	≤ 4.4[4]	-0.6 to 1.4[4]	≤ 8.6[4]	-1.4 to 0.9[4]
High QC	-	≤ 4.4[4]	-0.6 to 1.4[4]	≤ 8.6[4]	-1.4 to 0.9[4]

Table 3: Recovery

Analyte	Recovery (%)
Ketoconazole	102[4]
Internal Standard (R51012)	106[4]

Experimental Workflow



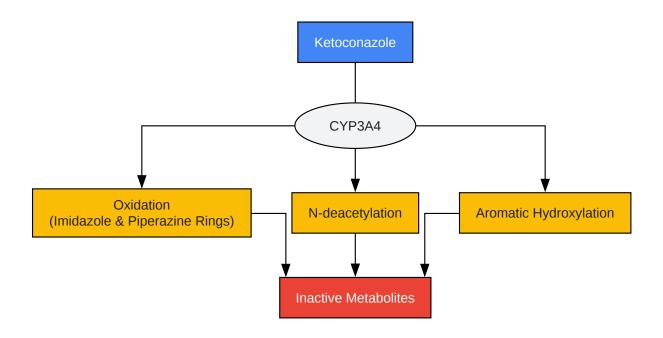
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Caption: LC-MS/MS Sample Preparation Workflow.

Ketoconazole Metabolism



Ketoconazole is extensively metabolized in the liver, primarily by cytochrome P450 enzymes, with CYP3A4 being a major contributor.[8] The metabolism involves several pathways, including oxidation of the imidazole and piperazine rings, N-deacetylation, and aromatic hydroxylation.[8] It is important to note that some metabolites may have biological activity or contribute to drug-drug interactions.



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Caption: Simplified Ketoconazole Metabolism Pathway.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of ketoconazole in plasma. The simple sample preparation and rapid analysis time make it well-suited for high-throughput applications in research and clinical settings. The method demonstrates good linearity, precision, accuracy, and recovery, meeting the typical requirements for bioanalytical method validation.



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